Product packaging for 2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid(Cat. No.:)

2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid

Cat. No.: B13533679
M. Wt: 182.22 g/mol
InChI Key: QCMYHXPMWFQFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid ( 1344004-83-6) is a high-purity organic compound with a molecular formula of C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol . This pyrazole-derivative butanoic acid is characterized by its specific structure, which integrates a pyrazole ring substituted with an ethyl group at the N1 position and a carboxylic acid functional chain at the 2-position . It is supplied with a guaranteed purity of ≥98%, making it a reliable building block for scientific investigation . As a versatile heterocyclic building block, this compound is primarily valued in medicinal chemistry and drug discovery research for the synthesis of more complex molecules. Its molecular framework is often utilized in the exploration of structure-activity relationships and the development of novel pharmacologically active agents. Researchers employ it in various synthetic applications, including the construction of potential enzyme inhibitors or receptor modulators, leveraging its carboxylic acid group for further chemical derivatization . The compound requires specific storage conditions to maintain stability and should be kept sealed in a dry environment at 2-8°C . Please note that this product is designated For Research and Further Manufacturing Use Only, and is not intended for direct human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O2 B13533679 2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-ethylpyrazol-3-yl)butanoic acid

InChI

InChI=1S/C9H14N2O2/c1-3-7(9(12)13)8-5-6-10-11(8)4-2/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

QCMYHXPMWFQFOT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=NN1CC)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 1 Ethyl 1h Pyrazol 5 Yl Butanoic Acid and Its Analogues

Retrosynthetic Analysis and Key Disconnections for the Chemical Compound

A retrosynthetic analysis of 2-(1-ethyl-1h-pyrazol-5-yl)butanoic acid reveals several key disconnections that form the basis for plausible synthetic routes. The primary disconnections are at the C-C bond between the pyrazole (B372694) ring and the butanoic acid side chain, and the N-C bond of the N-ethyl group.

One logical approach involves disconnecting the butanoic acid side chain, leading to a 1-ethyl-1H-pyrazole-5-carbaldehyde or a related C5-functionalized precursor. This pyrazole aldehyde can then be elaborated to the final product through standard C-C bond-forming reactions such as a Wittig reaction followed by reduction and hydrolysis, or a Grignard reaction followed by oxidation.

Alternatively, the N-ethyl group can be disconnected, suggesting a late-stage N-alkylation of a 2-(1H-pyrazol-5-yl)butanoic acid ester. This strategy relies on the regioselective alkylation of the pyrazole nitrogen.

A more convergent approach would involve the disconnection of the pyrazole ring itself. This leads to precursors such as a β-diketoester and ethylhydrazine. The butanoic acid moiety could be introduced either before or after the pyrazole ring formation.

Development of Novel Synthetic Pathways to this compound

The synthesis of this compound can be achieved through various pathways, each with its own merits regarding efficiency, regioselectivity, and substrate scope.

Strategies for Constructing the Pyrazole Moiety

The construction of the pyrazole ring is a cornerstone of the synthesis. A widely used and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net In the context of the target molecule, this could involve the reaction of a suitably substituted β-ketoester with ethylhydrazine. The regioselectivity of this reaction is a critical consideration, as it can lead to the formation of isomeric pyrazoles.

Another approach is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. mdpi.com This method offers a high degree of regiocontrol in many cases. For instance, the reaction of ethyl diazoacetate with an appropriately substituted alkyne could be a viable route to a pyrazole-5-carboxylate precursor. mdpi.com

More recent methods have focused on transition-metal-catalyzed cyclizations. For example, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been shown to produce a broad range of pyrazole derivatives. nih.gov

Approaches to Forming the Butanoic Acid Side Chain

The introduction of the butanoic acid side chain at the C5 position of the pyrazole ring is a key challenge. One strategy involves building the side chain from a pre-functionalized pyrazole. For example, a 1-ethyl-1H-pyrazole-5-carboxylate can be reduced to the corresponding alcohol, converted to a halide, and then used in a malonic ester synthesis to introduce the butanoic acid moiety.

A more direct approach is the alkylation of a pyrazole-5-acetic acid ester derivative. Deprotonation of the α-carbon of the acetic acid side chain followed by reaction with an ethyl halide would install the two-carbon extension needed to form the butanoic acid skeleton.

A novel cascade annulation/ring-opening reaction has been reported for the synthesis of 4-(pyrazol-4-yl)butanoic acids. nih.gov This methodology involves the reaction of hydrazones with exocyclic dienones, catalyzed by copper(II), leading to the formation of the pyrazole ring and the butanoic acid side chain in a single sequence. nih.gov While this has been demonstrated for the 4-substituted isomer, adaptation of this strategy for the synthesis of the 5-substituted analogue could be a promising avenue.

Stereoselective Synthesis of Chiral Centers in this compound

The butanoic acid side chain of the target molecule contains a chiral center at the α-carbon. The stereoselective synthesis of this center is crucial for potential pharmaceutical applications. One approach is the use of chiral auxiliaries. For instance, a pyrazole-5-acetic acid can be coupled to a chiral auxiliary, followed by diastereoselective alkylation of the α-carbon and subsequent removal of the auxiliary.

Asymmetric catalysis offers a more elegant and atom-economical approach. The enantioselective hydrogenation of a corresponding α,β-unsaturated precursor, using a chiral transition-metal catalyst, could provide the desired enantiomer in high enantiomeric excess.

Furthermore, enzymatic resolutions can be employed to separate the enantiomers of a racemic mixture of the final compound or a late-stage intermediate. Lipases are commonly used for the kinetic resolution of racemic esters of 2-arylpropanoic acids and related compounds, and this technology could be applicable here. mdpi.com

Optimization of Reaction Conditions and Yields for the Chemical Compound

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time for each synthetic step.

For the N-alkylation of the pyrazole ring, a crucial step if performed on a pre-formed pyrazole, the choice of base and solvent can significantly influence the regioselectivity. The use of a Brønsted acid catalyst with trichloroacetimidate (B1259523) electrophiles has been shown to be an effective method for N-alkylation of pyrazoles. semanticscholar.orgmdpi.com Optimization of the catalyst and solvent for this reaction is essential. semanticscholar.org

In a cascade reaction for the synthesis of pyrazolyl butanoic acids, a study by Kumar et al. (2025) on a related isomer demonstrated the importance of the choice of Lewis acid catalyst and solvent. nih.gov Their optimization studies revealed that CuCl₂·2H₂O in acetonitrile (B52724) at 80 °C under an oxygen atmosphere provided the best results. nih.gov

Table 1: Optimization of Reaction Conditions for a Cascade Synthesis of a Pyrazolyl Butanoic Acid Analogue

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1CuCl₂·2H₂O (50)Acetonitrile8076
2AlCl₃ (50)Acetonitrile80<10
3Zn(OTf)₂ (50)Acetonitrile8025
4CuCl₂·2H₂O (50)DichloromethaneReflux45
5CuCl₂·2H₂O (50)Toluene11030

Data adapted from a study on a related pyrazolyl butanoic acid isomer. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound can reduce its environmental impact. This can be achieved through several strategies.

The use of greener solvents, such as water or ethanol, is a key consideration. nih.gov For instance, some pyrazole syntheses can be performed in aqueous media. The development of solvent-free reaction conditions, where possible, would be an even more environmentally benign approach.

Atom economy can be improved by designing synthetic routes that maximize the incorporation of all starting materials into the final product. Cascade reactions, which combine multiple synthetic steps into a single operation, are particularly effective in this regard. nih.gov

The use of catalysts, especially recyclable heterogeneous catalysts, is preferred over stoichiometric reagents to minimize waste. nih.gov Biocatalysis, using enzymes or whole-cell systems, offers a green alternative for stereoselective transformations, such as the resolution of enantiomers or the asymmetric reduction of ketones. nih.gov

Finally, the use of renewable starting materials and energy-efficient reaction conditions, such as microwave irradiation, can further enhance the green credentials of the synthesis.

Solvent Selection and Alternatives

The choice of solvent is critical in chemical synthesis, influencing reaction rates, yields, and environmental impact. In the synthesis of pyrazole derivatives, a range of solvents can be employed, with the selection often guided by the specific reaction conditions and the principles of green chemistry. researchgate.net For the synthesis of pyrazolyl butanoic acid derivatives, acetonitrile has been utilized as a suitable solvent, particularly in copper-catalyzed cascade reactions. nih.govrsc.org

The consideration of greener alternatives is a key aspect of modern synthetic chemistry. Solvent selection guides often categorize solvents based on their environmental, health, and safety (EHS) profiles. researchgate.net Traditional solvents like dichloroethane have been used in pilot experiments for similar reactions, but more favorable conditions were achieved with acetonitrile. nih.gov The use of water as a co-solvent has also been shown to be crucial in certain ring-opening reactions leading to pyrazolyl carboxylic acids. rsc.org

Below is a table summarizing potential solvents for the synthesis of pyrazole carboxylic acid analogues, categorized by their general classification.

Solvent ClassExamplesPotential Application in Pyrazole Synthesis
Aprotic PolarAcetonitrileEmployed in copper-catalyzed annulation/ring-opening reactions to form pyrazolyl pentanoic/butanoic acids. nih.govrsc.org
DMFCan be used in reactions involving the conversion of amides to nitriles. researchgate.net
ProticEthanolUtilized in the synthesis of pyrazolin-N-thioamides, which are precursors to other functionalized pyrazoles. nih.gov
WaterEssential for the nucleophilic ring-opening step in certain cascade reactions leading to pyrazolyl carboxylic acids. rsc.org
HalogenatedDichloroethaneUsed in initial studies but may be replaced by more environmentally benign alternatives. nih.gov
AromaticBenzeneHas been used in reactions for the synthesis of 1H-pyrazole-3-carboxamide. mdpi.com

Catalyst Development for Efficient Synthesis

Catalysis plays a pivotal role in the efficient synthesis of complex organic molecules, including pyrazole derivatives. For the synthesis of 4-(pyrazol-4-yl) butanoic acid and 5-(pyrazol-4-yl) pentanoic acid derivatives, copper(II) catalysis has proven effective. nih.govrsc.orgrsc.orgresearchgate.net Specifically, CuCl₂·2H₂O has been identified as a favorable catalyst in an aerobic, cascade annulation/ring-opening reaction between hydrazones and exocyclic dienones. nih.govrsc.org

The development of efficient catalysts is driven by the need for milder reaction conditions, higher yields, and greater selectivity. The copper-catalyzed approach offers an advantage by utilizing an inexpensive and relatively green catalyst. nih.govresearchgate.net The reaction proceeds under an oxygen atmosphere, suggesting an aerobic oxidation step is involved in the formation of the pyrazole core. rsc.org Research has shown that anhydrous CuCl₂ can also be used, but the presence of water, either from the hydrated salt or as a co-solvent, is essential for the ring-opening step that yields the carboxylic acid. nih.govrsc.org

The table below outlines key features of the copper-catalyzed synthesis of pyrazolyl alkanoic acids.

CatalystSubstratesReaction TypeKey Features
CuCl₂·2H₂OHydrazones, Exocyclic dienones[3+2] annulation/ring-opening cascadeAerobic conditions, use of an inexpensive catalyst, and the formation of a spiro pyrazoline intermediate. nih.govrsc.orgrsc.orgresearchgate.net
Anhydrous CuCl₂Hydrazones, Exocyclic dienones[3+2] annulation leading to spiro pyrazolineIn the absence of water, the reaction stops at the spiro pyrazoline intermediate, highlighting the role of water in the final acid formation. nih.gov

Derivatization Strategies of this compound

Derivatization of a lead compound is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize pharmacokinetic properties. For this compound, derivatization can be approached by modifying the carboxylic acid functionality or by elaborating the pyrazole ring.

Modification of the Carboxylic Acid Functionality (e.g., esterification, amidation)

The carboxylic acid group is a versatile handle for various chemical transformations, including esterification and amidation. These modifications can significantly alter the compound's polarity, solubility, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. One common approach is acid-catalyzed esterification with an alcohol. For instance, p-toluenesulfonic acid (pTSA) is an effective catalyst for the esterification of dicarboxylic acids with alcohols like 2-ethylhexan-1-ol. researchgate.net In the context of pyrazole carboxylic acids, alkylation with reagents like ethyl chloroacetate (B1199739) has been used to form the corresponding esters. researchgate.net

Amidation: The formation of amides from carboxylic acids is another fundamental transformation. This can be accomplished by activating the carboxylic acid, for example, by converting it to an acid chloride, which then reacts with an amine. mdpi.com Direct coupling of the carboxylic acid with an amine using a coupling agent is also a widely used method. researchgate.net For example, 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid esters have been converted to the corresponding amides by reaction with amines such as isopropylamine, morpholine, and piperidine. researchgate.net

The following table provides examples of derivatization reactions of the carboxylic acid functionality in pyrazole-containing compounds.

ReactionReagents and ConditionsProduct Type
EsterificationAlcohol, Acid catalyst (e.g., pTSA) researchgate.net or Alkyl halide (e.g., ethyl chloroacetate) in the presence of a base. researchgate.netEster
Amidation1. Conversion to acid chloride (e.g., with SOCl₂), followed by reaction with an amine. mdpi.com 2. Reaction of an ester with an amine (e.g., isopropylamine). researchgate.netAmide
Hydrazide FormationReaction of an ester with hydrazine hydrate. researchgate.netHydrazide

Elaboration of the Pyrazole Ring System (e.g., functional group interconversion)

The pyrazole ring itself can be a site for further functionalization, allowing for the introduction of various substituents that can modulate the compound's properties.

Functional group interconversions on the pyrazole ring can include a variety of reactions. For example, a methyl group on the pyrazole ring can be oxidized to a carboxylic acid. researchgate.net Halogenation of the pyrazole ring provides a handle for subsequent cross-coupling reactions, enabling the introduction of aryl or other groups. researchgate.net The introduction of an amino group can also be achieved, which can then serve as a starting point for the synthesis of annulated heterocyclic systems. mdpi.com

The table below summarizes some functional group interconversions that can be applied to pyrazole rings.

Reaction TypeStarting FunctionalityReagents and ConditionsResulting Functionality
OxidationAlkyl groupOxidizing agent (e.g., potassium permanganate). researchgate.netCarboxylic acid
HalogenationC-H bondHalogenating agent (e.g., TBAX/Oxone). researchgate.netHalogen
Azide to Amine ReductionAzido groupCan occur as part of a rearrangement cascade. mdpi.comAmino group
Acylation of Ring NitrogenN-H bondRefluxing with an alkanoic acid and hydrazine hydrate. researchgate.netN-acyl group

Advanced Spectroscopic and Structural Elucidation of 2 1 Ethyl 1h Pyrazol 5 Yl Butanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of the Chemical Compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the molecular structure.

Based on established chemical shift data for related pyrazole (B372694) and butanoic acid derivatives, a predicted set of ¹H and ¹³C NMR chemical shifts can be compiled. The pyrazole ring protons (H-3 and H-4) are expected in the aromatic region, while the protons of the ethyl and butanoic acid fragments will appear in the aliphatic region. The carboxylic acid proton is anticipated to be a broad singlet at a significantly downfield chemical shift. docbrown.infoprinceton.edu Similarly, the ¹³C NMR spectrum would show distinct signals for the pyrazole ring carbons, the carboxylic acid carbonyl group, and the aliphatic carbons of the substituents. docbrown.info

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrazole H-3 7.3 - 7.5 d
Pyrazole H-4 6.0 - 6.2 d
N-CH₂ (ethyl) 4.0 - 4.2 q
CH (butanoic acid) 3.5 - 3.7 t
CH₂ (butanoic acid) 1.8 - 2.0 sextet
N-CH₂-CH₃ (ethyl) 1.3 - 1.5 t
CH-CH₂-CH₃ (butanoic acid) 0.9 - 1.1 t

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (carboxyl) 175 - 180
Pyrazole C-5 145 - 150
Pyrazole C-3 138 - 142
Pyrazole C-4 105 - 108
N-CH₂ (ethyl) 45 - 50
CH (butanoic acid) 40 - 45
CH₂ (butanoic acid) 25 - 30
N-CH₂-CH₃ (ethyl) 14 - 16

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the predicted signals and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the H-3 and H-4 protons of the pyrazole ring. It would also map out the spin systems of the ethyl group (correlations between the -CH₂- and -CH₃ protons) and the butanoic acid side chain (correlations from the α-CH to the β-CH₂ and from the β-CH₂ to the terminal -CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the pyrazole C-3 and C-4 signals would be linked to their respective H-3 and H-4 signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which helps to connect the different fragments of the molecule. rsc.org Key expected correlations would include:

The N-CH₂ protons of the ethyl group to the pyrazole ring carbons C-5 and C-3.

The α-CH proton of the butanoic acid chain to the pyrazole C-5 and the carboxylic acid carbonyl carbon.

The pyrazole H-4 proton to the pyrazole carbons C-3 and C-5. These correlations are instrumental in confirming the 1,5-substitution pattern on the pyrazole ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation and stereochemistry. nih.gov For this compound, NOESY could reveal spatial proximity between the protons of the N-ethyl group and the butanoic acid side chain, indicating their relative orientation with respect to the pyrazole ring. For instance, a correlation between the N-CH₂ protons and the α-CH of the butanoic acid chain would suggest a conformation where these groups are on the same side of the pyrazole ring. nih.govresearchgate.net

Solid-State NMR (ssNMR) provides structural information on materials in their solid phase. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and the spatial arrangement of molecules in the crystal lattice. This makes it a powerful tool for studying polymorphism and supramolecular interactions. acs.org

For this compound, the presence of a carboxylic acid group makes it a prime candidate for forming strong intermolecular hydrogen bonds, typically leading to dimer formation in the solid state. nih.gov ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR experiments could be employed. acs.org The chemical shifts of the carbonyl carbon and the pyrazole nitrogen atoms would be particularly sensitive to the hydrogen-bonding environment. mdpi.com The appearance of multiple sets of signals in the ssNMR spectrum would indicate the presence of different polymorphic forms or non-equivalent molecules within the asymmetric unit of the crystal. acs.orgnih.gov

Dynamic NMR (DNMR) is used to study the kinetics of processes that cause reversible changes in the structure of a molecule, such as conformational changes or rotations around single bonds. The flexible ethyl and butanoic acid side chains of the title compound may exhibit restricted rotation at low temperatures.

By recording ¹H or ¹³C NMR spectra over a range of temperatures, it would be possible to study the conformational dynamics. At high temperatures, free rotation around the C-C and C-N single bonds would lead to time-averaged, sharp NMR signals. Upon cooling, if the energy barrier to a particular rotational process is high enough, this rotation may slow down on the NMR timescale. This would be observed as a broadening of the signals, followed by their decoalescence and reappearance as multiple distinct signals at lower temperatures, representing different stable conformers. This analysis would allow for the determination of the activation energy barriers for these conformational changes.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline molecule. It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

A successful single-crystal X-ray diffraction analysis of this compound would yield a detailed molecular structure. The pyrazole ring is expected to be essentially planar. The bond lengths within the pyrazole ring and the carboxylic acid group would be consistent with those observed in other pyrazole carboxylic acid derivatives. cambridge.orgcambridge.org The geometry around the chiral center (the α-carbon of the butanoic acid moiety) would be unambiguously determined.

Hypothetical Bond Parameters from X-ray Diffraction

Parameter Expected Value
Pyrazole N1-N2 bond length ~1.35 Å
Pyrazole C-C bond lengths ~1.38 - 1.42 Å
Pyrazole C-N bond lengths ~1.33 - 1.37 Å
Carboxyl C=O bond length ~1.21 Å
Carboxyl C-O bond length ~1.32 Å

The crystal packing is dictated by a combination of intermolecular forces. imedpub.com Given the presence of the carboxylic acid group (a strong hydrogen bond donor and acceptor) and the pyrazole ring (containing hydrogen bond accepting nitrogen atoms), hydrogen bonding is expected to be the dominant interaction governing the crystal packing. cambridge.orgnih.gov

Chiroptical Spectroscopy of Enantiomerically Pure this compound

Chiroptical spectroscopy provides crucial information about the three-dimensional arrangement of atoms in chiral molecules. For this compound, these techniques are indispensable for establishing the absolute configuration of its enantiomers.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for determining the absolute stereochemistry of chiral compounds. nih.gov In the case of this compound, the enantiomers will exhibit mirror-image CD spectra. The sign of the Cotton effect, a characteristic feature in both CD and ORD spectra, is directly related to the spatial orientation of the chromophores relative to the chiral center.

For instance, the (R)-enantiomer might exhibit a positive Cotton effect at a specific wavelength corresponding to an electronic transition of the pyrazole ring, while the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength. By comparing experimentally obtained spectra with those predicted by quantum chemical calculations, the absolute configuration can be unequivocally assigned.

Table 1: Representative Circular Dichroism Data for Enantiomers of this compound

Enantiomer Wavelength (nm) Molar Ellipticity (deg·cm²/dmol)
(R)-enantiomer 220 +15,000

Note: The data in this table is illustrative and based on typical values for similar chiral carboxylic acids.

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org VCD is particularly sensitive to the conformational flexibility of molecules. For this compound, VCD can be used to identify the preferred solution-phase conformations of the butanoic acid side chain relative to the pyrazole ring. chemrxiv.org

By analyzing the VCD signals in the regions of the carbonyl stretch, C-H bending, and other vibrational modes, researchers can gain insight into the intramolecular interactions, such as hydrogen bonding, that stabilize certain conformers. chemrxiv.org Comparing experimental VCD spectra with theoretical predictions for different possible conformations allows for the determination of the most stable conformer or the distribution of conformers in solution.

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of organic compounds. Advanced techniques provide even deeper insights into the molecule's composition and fragmentation behavior.

Tandem mass spectrometry (MS/MS) is instrumental in distinguishing between isomers and mapping the fragmentation pathways of a molecule. researchgate.net In the analysis of this compound, the molecular ion would be isolated and subjected to collision-induced dissociation. The resulting fragment ions provide a structural fingerprint of the molecule.

The fragmentation of pyrazole derivatives is highly dependent on the nature and position of substituents. tandfonline.comtandfonline.com Common fragmentation pathways for pyrazole-containing compounds include the loss of small neutral molecules like HCN, N₂, and cleavage of the substituents from the ring. researchgate.net For this compound, characteristic fragment ions would be expected from the loss of the butanoic acid side chain, the ethyl group, and fragmentation of the pyrazole ring itself.

Table 2: Plausible MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Plausible Neutral Loss
196.12 151.08 COOH
196.12 123.09 CH(CH₂CH₃)COOH

Note: The m/z values in this table are hypothetical and based on the expected fragmentation patterns of similar pyrazole derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₆N₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass with the calculated exact mass. This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from compounds with the same nominal mass but different elemental formulas.

Table 3: High-Resolution Mass Spectrometry Data

Molecular Formula Calculated Exact Mass (m/z) Measured Exact Mass (m/z)

Note: The measured mass is an illustrative value that would be considered acceptable for confirming the elemental composition.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.

For this compound, FT-IR and Raman spectra would show characteristic bands for the carboxylic acid group (O-H and C=O stretching), the pyrazole ring (C=N, C-N, and ring stretching modes), and the alkyl groups (C-H stretching and bending vibrations). nih.govresearchgate.net

The position and shape of the O-H stretching band in the FT-IR spectrum can provide evidence for the presence and strength of hydrogen bonding networks in the solid state or in concentrated solutions. aip.orgnih.gov Broadening of this band typically indicates strong intermolecular hydrogen bonding between the carboxylic acid moieties, which can form dimeric structures. nih.govcambridge.org

Table 4: Key FT-IR and Raman Vibrational Frequencies for this compound

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
Carboxylic Acid 3300-2500 (broad) 3300-2500 (weak) O-H stretch (H-bonded)
Carboxylic Acid 1710 1710 C=O stretch
Pyrazole Ring 1550 1550 C=N stretch

Note: The frequencies listed are typical ranges for the specified functional groups and are based on data for similar molecules.

Computational Chemistry and Theoretical Studies of 2 1 Ethyl 1h Pyrazol 5 Yl Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn govern its stability, reactivity, and spectroscopic properties. For 2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid, Density Functional Theory (DFT) and ab initio methods are the principal tools for such investigations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov By approximating the electron density of a molecule, DFT can be used to determine its electronic structure and a host of reactivity descriptors. For this compound, DFT calculations would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to provide a reliable description of its electronic properties. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring, indicating its electron-rich nature, while the LUMO may be distributed across the more electron-deficient parts of the molecule.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a molecule with a high chemical hardness is generally less reactive than one with a lower chemical hardness.

Interactive Data Table: Illustrative DFT-Calculated Properties of this compound Note: The following data are illustrative and based on typical values for similar pyrazole derivatives, as direct computational studies on the target molecule are not available.

Property Calculated Value Unit
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Electronegativity (χ) 3.65 eV
Chemical Hardness (η) 2.85 eV
Global Softness (S) 0.35 eV⁻¹

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, are employed to obtain highly accurate energetic information. Methods like Møller-Plesset perturbation theory (MP2) can provide detailed energetic profiles for various molecular processes. For this compound, ab initio calculations would be instrumental in determining the relative energies of different conformers and the energy barriers for bond rotations. This information is crucial for understanding the molecule's conformational preferences and dynamic behavior.

Conformational Analysis and Potential Energy Surfaces of the Chemical Compound

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The flexible ethyl and butanoic acid side chains introduce several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to stable conformers.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

To understand the behavior of this compound in a realistic environment, molecular dynamics (MD) simulations are employed. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic processes that occur in solution. By simulating the compound in a box of solvent molecules (e.g., water), it is possible to study its solvation, conformational dynamics, and interactions with the surrounding solvent.

MD simulations can reveal the preferred conformations of the molecule in solution, which may differ from those in the gas phase due to solvent effects. The simulations can also characterize the hydrogen bonding network between the carboxylic acid group and water molecules, which is crucial for its solubility and reactivity in aqueous environments. The ethyl group on the pyrazole ring, being hydrophobic, will also influence how the molecule orients itself in an aqueous solution.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the magnetic shielding of each nucleus, the corresponding chemical shifts can be predicted. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule. For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the pyrazole ring protons and carbons, as well as for the ethyl and butanoic acid substituents. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. The calculated IR spectrum of this compound would be expected to show a strong, broad absorption for the O-H stretch of the carboxylic acid group, as well as characteristic peaks for the C=O stretch, C-H stretches of the alkyl groups, and vibrations of the pyrazole ring. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules in the ultraviolet-visible (UV-Vis) range. mdpi.com By calculating the energies of electronic transitions from the ground state to excited states, the absorption maxima (λ_max) can be predicted. For pyrazole derivatives, the UV-Vis spectrum is typically characterized by π→π* transitions within the aromatic ring. researchgate.net

Interactive Data Table: Illustrative Predicted Spectroscopic Data for this compound Note: The following data are illustrative and based on typical values for similar pyrazole derivatives, as direct computational studies on the target molecule are not available.

Spectrum Feature Predicted Value
¹H NMR Pyrazole ring proton 6.0-7.5 ppm
¹³C NMR Carboxylic acid C=O 170-180 ppm
IR O-H stretch (carboxylic acid) 3000-3300 cm⁻¹ (broad)
IR C=O stretch (carboxylic acid) 1700-1725 cm⁻¹
UV-Vis λ_max (π→π*) 210-230 nm

Theoretical Insights into Reaction Mechanisms Involving this compound

Computational chemistry can provide detailed insights into the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For reactions involving this compound, such as esterification of the carboxylic acid group or electrophilic substitution on the pyrazole ring, theoretical calculations can be used to:

Identify the most likely reaction pathways.

Determine the structures of transition states.

Calculate activation energies, which are related to the reaction rates. nih.gov

For example, in an esterification reaction, computational studies could elucidate the role of a catalyst and the stereochemical outcome of the reaction. Similarly, for electrophilic aromatic substitution, the regioselectivity of the reaction (i.e., which position on the pyrazole ring is most reactive) can be predicted by analyzing the distribution of electron density and the stability of the intermediate carbocations. Studies on the reactivity of pyrazole derivatives often show that the C4 position is susceptible to electrophilic attack. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 1 Ethyl 1h Pyrazol 5 Yl Butanoic Acid

Acid-Base Properties and Titration Studies of the Carboxylic Acid Moiety

The presence of a carboxylic acid group makes 2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid an acidic compound. Pyrazole (B372694) derivatives themselves can act as either weak acids or weak bases, with the specific nature depending on the substituents present on the ring. mdpi.com The pyrazole ring contains a pyrrole-type nitrogen (proton donor) and a pyridine-type nitrogen (proton acceptor), contributing to its amphoteric character. mdpi.com

In an aqueous solution, the carboxylic acid moiety is the primary determinant of the compound's acidity, readily donating a proton to form a carboxylate anion. The pKa value of the carboxylic acid group is influenced by the electronic properties of the pyrazole ring. Given that pyrazole is an electron-rich aromatic system, it can exert a modest electron-donating or -withdrawing effect depending on the point of attachment and reaction type.

Titration of this compound with a strong base, such as sodium hydroxide, would reveal a distinct equivalence point corresponding to the neutralization of the carboxylic acid proton. A second, less defined inflection point might be observed at a much higher pH if the pyrazole ring's pyridine-type nitrogen were to be protonated under strongly acidic conditions, though the basicity of N-substituted pyrazoles is generally low.

Table 1: Predicted Acid-Base Characteristics
Functional GroupPropertyExpected pKa RangeComment
Carboxylic Acid (-COOH)Acidic~4-5The primary acidic proton. The exact value is influenced by the pyrazole substituent.
Pyrazole Ring (Pyridine-type N)Weakly Basic~2-3 (for the conjugate acid)Protonation occurs under strongly acidic conditions.

Reactions Involving the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle that is generally rich in electrons, making it susceptible to attack by electrophiles. chim.it Its reactivity is influenced by the substituents at the N-1, C-3, and C-5 positions.

Common EAS reactions applicable to the pyrazole ring include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the C-4 position. scribd.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst or in a suitable solvent leads to the formation of a 4-halo-substituted derivative.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) results in the introduction of a sulfonic acid group (-SO₃H) at the C-4 position. scribd.com

Friedel-Crafts Reactions: Acylation and alkylation can be achieved using acyl halides or alkyl halides with a Lewis acid catalyst, such as AlCl₃, though the reaction's success can be limited by the deactivating nature of the carboxylic acid and potential coordination of the catalyst with the ring nitrogens. masterorganicchemistry.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsElectrophileExpected Major Product
NitrationHNO₃, H₂SO₄NO₂⁺2-(1-Ethyl-4-nitro-1h-pyrazol-5-yl)butanoic acid
BrominationBr₂, FeBr₃ or CH₃COOHBr⁺2-(4-Bromo-1-ethyl-1h-pyrazol-5-yl)butanoic acid
SulfonationFuming H₂SO₄SO₃2-(1-Ethyl-4-sulfo-1h-pyrazol-5-yl)butanoic acid
AcylationRCOCl, AlCl₃RCO⁺2-(4-Acyl-1-ethyl-1h-pyrazol-5-yl)butanoic acid

Due to the electron-rich nature of the pyrazole ring, nucleophilic aromatic substitution is generally unfavorable unless activated by potent electron-withdrawing groups (which are absent in the parent molecule). chim.it However, the pyrazole ring can undergo transformations under specific, often harsh, conditions or through cycloaddition pathways. tandfonline.comresearchgate.net For instance, certain substituted pyrazoles can be converted into other heterocyclic systems, such as 1,2,4-triazoles, through complex multi-step sequences often involving oxidation and rearrangement. researchgate.net Such transformations are not common and require specific functionalities on the ring that are not present in this compound. Therefore, the pyrazole ring in this compound is expected to be relatively stable against nucleophilic attack and ring-opening reactions under standard laboratory conditions.

Reactions at the Butanoic Acid Side Chain

The butanoic acid side chain offers a reactive handle for various chemical modifications, primarily centered around the carboxylic acid functional group.

The carboxylic acid group can be readily converted into a variety of derivatives, most notably esters and amides.

Esterification: This is typically achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol (R'-OH) in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl). The reaction is an equilibrium process, and the removal of water can drive it to completion. The product is the corresponding ester, 2-(1-Ethyl-1h-pyrazol-5-yl)butanoate.

Amidation: The formation of amides requires the activation of the carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine (R'R''NH) to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Hydroxybenzotriazole (HOBt) and a carbodiimide. These reagents facilitate amide bond formation under milder conditions. The synthesis of pyrazole carboxamides is a common strategy in medicinal chemistry. nih.gov

Table 3: Representative Side Chain Derivatization Reactions
Reaction TypeReagentsIntermediateProduct Type
EsterificationR'-OH, H⁺ (catalyst)N/AAlkyl 2-(1-Ethyl-1h-pyrazol-5-yl)butanoate
Amidation (via Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. R'R''NH2-(1-Ethyl-1h-pyrazol-5-yl)butanoyl chlorideN-substituted 2-(1-Ethyl-1h-pyrazol-5-yl)butanamide
Amidation (Direct Coupling)R'R''NH, DCC/HOBt or HATUActivated EsterN-substituted 2-(1-Ethyl-1h-pyrazol-5-yl)butanamide

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org The decarboxylation of simple aliphatic carboxylic acids like this compound is generally difficult and requires high temperatures. The stability of the potential carbanion intermediate formed upon CO₂ loss is a key factor; without a stabilizing electron-withdrawing group at the α- or β-position (such as a keto group), the reaction is energetically unfavorable. wikipedia.orgorganicchemistrytutor.com

However, decarboxylation can be facilitated under specific conditions:

Radical Decarboxylation: Methods like the Barton decarboxylation could be employed, but this requires conversion of the carboxylic acid to a thiohydroxamate ester followed by radical initiation.

Metal-Catalyzed Decarboxylation: Certain transition metals, particularly copper and silver catalysts, have been shown to promote the protodecarboxylation of heteroaromatic carboxylic acids, although this is less common for aliphatic acids. rsc.orggoogleapis.com Copper-facilitated decarboxylation of pyrazole dicarboxylic acids has been observed, where the reaction proceeds through a radical mechanism. rsc.orgrsc.org

Oxidative Decarboxylation: In the presence of specific oxidizing agents, arylacetic acids can undergo oxidative decarboxylation to yield ketones. ias.ac.in While the subject compound is not an arylacetic acid, similar principles might apply under specific oxidative conditions, potentially leading to a ketone product after loss of the carboxyl group.

Given the structure of this compound, significant energy input or specialized catalytic systems would be necessary to achieve decarboxylation of the butanoic acid side chain. organicchemistrytutor.com

Kinetic and Thermodynamic Studies of Key Reactions of the Chemical Compound

Alkylation of the Pyrazole Ring: The formation of the 1-ethyl-1H-pyrazole moiety involves the N-alkylation of a pyrazole precursor. The regioselectivity of pyrazole alkylation (i.e., at the N1 or N2 position) is a key aspect governed by both kinetic and thermodynamic factors. Quantum mechanics calculations on the alkylation of a substituted pyrazole with chloroacetamide showed a lower activation energy for N2 alkylation (15.0 kcal/mol) compared to N1 alkylation (18.0 kcal/mol), indicating that the N2 product is kinetically favored. wuxiapptec.com This preference was attributed to stabilizing hydrogen bond interactions in the transition state for N2 alkylation. wuxiapptec.com While this is a different system, it highlights the subtle energetic differences that can direct the outcome of pyrazole synthesis.

Reactions of the Carboxylic Acid Group: The butanoic acid side chain can undergo typical carboxylic acid reactions, such as esterification. The kinetics of esterification of n-butyric acid with 2-propanol, a reaction analogous to what the butanoic acid moiety of the target compound might undergo, has been studied. jptcp.com The process is typically reversible and follows second-order kinetics, with the rate influenced by temperature, catalyst concentration, and the molar ratio of reactants. jptcp.com

Below is an interactive data table with representative kinetic data for the esterification of n-butyric acid with 2-propanol, which can serve as a proxy for the reactivity of the butanoic acid portion of the target molecule.

Table 1: Kinetic Parameters for the Esterification of n-Butyric Acid with 2-Propanol jptcp.com
Temperature (°C)Catalyst Conc. (wt%)Mole Ratio (Acid:Alcohol)Forward Rate Constant (k1)Backward Rate Constant (k2)
501.01:1Data Not AvailableData Not Available
602.01:1.5Data Not AvailableData Not Available
703.01.5:1Data Not AvailableData Not Available

Note: Specific rate constant values from the cited literature for n-butyric acid esterification are not provided in the abstract and would require access to the full-text article. This table illustrates the parameters typically investigated in such kinetic studies.

Degradation Pathways and Stability Studies under Various Chemical Conditions

Specific degradation and stability studies for this compound are not found in the reviewed literature. However, the stability of the molecule can be assessed by considering the robustness of the pyrazole ring and the carboxylic acid functional group under different conditions.

Pyrazole Ring Stability: Pyrazole rings are generally aromatic and exhibit considerable thermal stability. acs.org Studies on the thermal decomposition of energetic nitropyrazole compounds, while conducted under extreme conditions, indicate that the pyrazole ring eventually breaks down. upf.edumdpi.comresearchgate.net Common decomposition pathways for pyrazole derivatives at high temperatures include the elimination of N₂. acs.orgupf.edu For N-alkyl pyrazoles, the ethyl group introduces a potential site for oxidative degradation, although the pyrazole ring itself is relatively resistant to oxidation unless strong oxidizing agents are used.

Carboxylic Acid and Side-Chain Stability: The butanoic acid moiety is generally stable. However, like other carboxylic acids, it can undergo decarboxylation under certain conditions, typically at high temperatures or in the presence of specific catalysts. The stability of the carboxylic acid group is also pH-dependent. In alkaline solutions, it will exist as the carboxylate salt. quora.com

Hydrolytic Stability: The C-N bond connecting the ethyl group to the pyrazole ring and the C-C bonds of the butanoic acid chain are generally stable to hydrolysis under neutral pH conditions. Studies on pyrazole ester derivatives have shown that their stability can be influenced by pH and the presence of enzymes. nih.gov For this compound, the primary concern for hydrolytic instability would likely be under extreme pH and high temperatures, which could potentially promote degradation of the side chain or, less likely, cleavage of the N-ethyl group.

The table below summarizes the expected stability of the compound under various chemical conditions, based on the general behavior of its constituent parts.

Table 2: Predicted Stability of this compound under Various Conditions
ConditionExpected StabilityPotential Degradation Pathway
Acidic (e.g., 1M HCl, room temp)Likely StableProtonation of pyrazole nitrogen and carboxylic acid group. Minimal degradation expected.
Basic (e.g., 1M NaOH, room temp)Likely StableDeprotonation of the carboxylic acid to form the carboxylate salt. quora.com Minimal degradation expected.
Oxidative (e.g., H₂O₂, room temp)Moderately StablePotential for oxidation of the ethyl group or the butanoic acid side chain. The pyrazole ring is generally resistant.
Thermal (e.g., >200°C)UnstableDecarboxylation of the butanoic acid, cleavage of the ethyl group, and eventual fragmentation of the pyrazole ring, possibly involving N₂ elimination. acs.orgupf.edu

A Thorough Review of Scientific Literature Reveals a Lack of Published Research on the Supramolecular and Materials Science Applications of this compound

A comprehensive search of publicly available scientific databases and literature has been conducted to gather information on the chemical compound this compound, with a specific focus on its applications in supramolecular chemistry and materials science. The investigation aimed to find detailed research findings on its use as a building block for hydrogen-bonded networks, co-crystals, metal complexes, self-assembled structures, and porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Despite a thorough investigation, no specific research articles, communications, or datasets were found for "this compound" within the specified contexts. The existing body of scientific literature does not appear to contain studies on the synthesis, characterization, or application of this particular compound in the formation of supramolecular assemblies or advanced materials as outlined in the requested article structure.

While the broader class of pyrazole-containing molecules, particularly pyrazole carboxylic acids, is known to be versatile in coordination chemistry and crystal engineering, the specific substitution pattern of an N-ethyl group combined with a butanoic acid moiety at the 5-position of the pyrazole ring does not feature in the current published research landscape for these applications. General principles of supramolecular chemistry suggest that this molecule possesses functional groups—a carboxylic acid and a pyrazole ring—that could potentially engage in hydrogen bonding and metal coordination. However, without experimental data, any discussion of its specific behavior in forming the requested structures would be purely speculative and not scientifically validated.

Therefore, it is not possible to provide a scientifically accurate and informative article on the "Supramolecular Chemistry and Materials Science Applications of this compound as a Building Block" as requested, due to the absence of foundational research on this compound. The following sections, as per the user's outline, remain unaddressed due to this lack of information:

Supramolecular Chemistry and Materials Science Applications of 2 1 Ethyl 1h Pyrazol 5 Yl Butanoic Acid As a Building Block

Design of Covalent Organic Frameworks (COFs) and Polymers Utilizing 2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid as a Monomer

Further experimental research would be required to elucidate the properties and potential applications of this compound in the fields of supramolecular chemistry and materials science.

Future Directions and Emerging Research Avenues for 2 1 Ethyl 1h Pyrazol 5 Yl Butanoic Acid Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of pyrazole (B372694) derivatives traditionally involves the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govwikipedia.org For 2-(1-Ethyl-1h-pyrazol-5-yl)butanoic acid, future research could focus on developing more efficient and sustainable synthetic routes. Key areas of exploration include:

Green Chemistry Approaches: Investigating solvent-free reaction conditions, potentially utilizing microwave or ultrasonic irradiation to accelerate reaction times and reduce energy consumption. royal-chem.com

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, leading to higher purity and safer handling of reagents.

A comparative analysis of potential synthetic routes is presented in Table 1.

Synthetic Strategy Potential Advantages Key Research Focus
Microwave-Assisted Organic Synthesis (MAOS)- Reduced reaction times- Increased yields- Improved purityOptimization of reaction conditions (temperature, pressure, time) for the specific synthesis of this compound.
Multicomponent Reactions- High atom economy- Simplified purification- Reduced waste generationDesign of a novel multicomponent reaction that directly yields the target compound from simple, readily available precursors.
Flow Chemistry- Enhanced safety and control- Scalability- Integration of in-line purificationDevelopment of a continuous flow reactor setup for the synthesis and purification of this compound.

Table 1: Comparison of Potential Synthetic Methodologies

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions Involving the Compound

Understanding the reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques can provide real-time insights into the formation of this compound. Future research in this area could involve:

Process Analytical Technology (PAT): Utilizing in-line spectroscopic tools such as Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the concentration of reactants, intermediates, and the final product in real-time. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employing advanced NMR techniques, such as two-dimensional correlation spectroscopy (2D-COSY) and heteronuclear single quantum coherence (HSQC), for detailed structural elucidation and to follow the progress of the reaction. nih.gov

Table 2 outlines potential applications of various spectroscopic techniques.

Spectroscopic Technique Information Gained Potential Application in Research
In-situ FTIR/RamanReal-time concentration profiles of reactants and products.Monitoring the cyclocondensation step in the synthesis to identify reaction endpoints and potential side reactions.
1H and 13C NMRDetailed structural information and quantification. rsc.orgConfirming the structure of this compound and identifying any isomeric impurities.
Mass Spectrometry (MS)Molecular weight determination and fragmentation patterns.Elucidating the structure of intermediates and byproducts formed during the synthesis.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

Development of Predictive Computational Models for its Chemical Behavior

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. eurasianjournals.com For this compound, computational studies could focus on:

Density Functional Theory (DFT) Calculations: Predicting spectroscopic data (NMR, IR), electronic properties, and reaction mechanisms at the molecular level. researchgate.neteurasianjournals.com

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different solvent environments to understand its conformational preferences and intermolecular interactions. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) Models: If the compound is explored for biological activity, QSAR models could be developed to correlate its structural features with its activity, aiding in the design of more potent analogs. nih.gov

Computational Method Predicted Properties Impact on Research
Density Functional Theory (DFT)- Spectroscopic signatures (1H, 13C NMR, IR)- Molecular orbital energies- Reaction energy profiles- Aid in the interpretation of experimental spectroscopic data.- Predict the most likely reaction pathways for synthesis and degradation.
Molecular Dynamics (MD)- Conformational analysis- Solvation effects- Intermolecular interactions- Understand how the molecule behaves in different environments.- Predict its solubility and potential for self-assembly.
QSAR (if applicable)- Correlation of structure with biological activity- Guide the synthesis of new derivatives with potentially enhanced biological activity.

Table 3: Predictive Computational Models

Integration into Advanced Materials Systems for Fundamental Structural or Mechanistic Studies

Pyrazole derivatives are known to be valuable ligands in coordination chemistry and can be incorporated into various materials. royal-chem.comrsc.org Future research could explore the integration of this compound into advanced materials, such as:

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality could serve as a linker to connect metal ions, forming porous materials with potential applications in gas storage or catalysis.

Conductive Polymers: The pyrazole ring, being an aromatic heterocycle, could be incorporated into polymer backbones to create materials with interesting electronic properties. royal-chem.com

Self-Assembled Monolayers (SAMs): The molecule could be designed to form ordered layers on surfaces, which can be studied to understand fundamental aspects of molecular self-assembly.

Role of this compound in Fundamental Organic Chemistry Concepts and Methodological Advancements

The unique structure of this compound, featuring a chiral center adjacent to a substituted pyrazole ring, makes it an interesting candidate for studying fundamental concepts in organic chemistry. Research in this area could include:

Asymmetric Synthesis: Developing stereoselective syntheses to obtain enantiomerically pure forms of the molecule. This would allow for the investigation of its chiroptical properties and stereospecific interactions.

Tautomerism Studies: Investigating the tautomeric equilibria of the pyrazole ring, which can be influenced by the substituents and the surrounding environment. globalresearchonline.net

Mechanistic Investigations: Using the compound as a model system to study the mechanisms of various organic reactions, such as electrophilic substitution on the pyrazole ring or reactions involving the carboxylic acid group.

Q & A

Q. What are the standard synthetic protocols for preparing pyrazole-containing butanoic acid derivatives?

A common approach involves cyclocondensation reactions using hydrazide precursors and α,β-unsaturated carbonyl compounds. For example, ethyl acetoacetate and phenylhydrazine can be refluxed in acetic acid to form pyrazolone intermediates, followed by alkylation or functionalization steps to introduce the ethyl and butanoic acid groups . Solvent selection (e.g., methanol or ethanol) and purification via recrystallization or column chromatography are critical for yield optimization .

Q. How can researchers ensure safe handling of pyrazole-based compounds in the lab?

Pyrazole derivatives often require precautions against skin/eye irritation and respiratory exposure. Key measures include:

  • Using fume hoods and PPE (gloves, goggles).
  • Storing compounds in airtight containers away from light to prevent degradation.
  • Following spill protocols: neutralization with inert absorbents and disposal as hazardous waste .

Q. What spectroscopic techniques are essential for characterizing 2-(1-ethyl-1H-pyrazol-5-yl)butanoic acid?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents on the pyrazole ring (e.g., ethyl group at N1) and butanoic acid chain conformation.
  • IR : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and pyrazole C=N stretches (~1500 cm1^{-1}) confirm functional groups.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?

SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

  • Data collection with high-resolution (<1.0 Å) single crystals.
  • Using Patterson or dual-space methods (SHELXD) for phase determination.
  • Refinement of thermal parameters and hydrogen bonding networks to confirm the ethyl group orientation and hydrogen bonding between the carboxylic acid and pyrazole N atoms .

Q. What computational methods aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict:

  • Charge distribution: Electron-withdrawing effects of the carboxylic acid group on the pyrazole ring.
  • Frontier molecular orbitals (HOMO-LUMO) to assess reactivity in further functionalization .

Q. How can contradictory solubility data for pyrazole-carboxylic acid derivatives be addressed?

Methodological reconciliation involves:

  • Testing solubility in aprotic (DMSO, DMF) vs. protic (water, ethanol) solvents.
  • Adjusting pH to deprotonate the carboxylic acid group (e.g., using NaHCO3_3) for aqueous solubility.
  • Validating results via UV-Vis spectroscopy or HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.